molecular formula C17H18N4O2 B12343599 1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine CAS No. 1133430-71-3

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine

Katalognummer: B12343599
CAS-Nummer: 1133430-71-3
Molekulargewicht: 310.35 g/mol
InChI-Schlüssel: HUSBZBGIIMNOFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 3-(tert-butyl)aniline to introduce the nitro group.

    Cyclization: The cyclization of the nitro-substituted aniline with hydrazine derivatives to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(3-(tert-Butyl)phenyl)-1H-indazol-3-amine.

Wissenschaftliche Forschungsanwendungen

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring structure allows the compound to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-(tert-Butyl)phenyl)-1H-indazol-3-amine: Lacks the nitro group, which may result in different biological activities.

    1-(3-(tert-Butyl)phenyl)-5-amino-1H-indazol-3-amine: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in the indazole scaffold makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1133430-71-3

Molekularformel

C17H18N4O2

Molekulargewicht

310.35 g/mol

IUPAC-Name

1-(3-tert-butylphenyl)-5-nitroindazol-3-amine

InChI

InChI=1S/C17H18N4O2/c1-17(2,3)11-5-4-6-12(9-11)20-15-8-7-13(21(22)23)10-14(15)16(18)19-20/h4-10H,1-3H3,(H2,18,19)

InChI-Schlüssel

HUSBZBGIIMNOFC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.